An In-Depth Technical Guide to the Predicted Chemical Properties and Synthetic Utility of Trimethylsilyl Pentylcarbamate
An In-Depth Technical Guide to the Predicted Chemical Properties and Synthetic Utility of Trimethylsilyl Pentylcarbamate
Introduction
Within the landscape of modern organic synthesis and medicinal chemistry, organosilicon compounds have carved out an indispensable role as versatile intermediates, reagents, and protecting groups.[1] Among these, silyl carbamates represent a class of molecules with unique reactivity, serving as protected forms of amines or as precursors to various N-functionalized compounds.[2][3] This guide focuses on Trimethylsilyl Pentylcarbamate, a specific yet representative member of this class.
While direct experimental data for Trimethylsilyl Pentylcarbamate is not extensively documented in peer-reviewed literature, its chemical behavior can be confidently predicted by leveraging the well-established principles of organosilicon chemistry and drawing analogies from closely related structures. This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a robust predictive profile of the molecule's properties, synthesis, spectroscopic signatures, and reactivity. The insights herein are designed to empower chemists to harness the synthetic potential of this and related silyl carbamates in their research endeavors, particularly in areas requiring transient protection of amines or the controlled formation of carbamate linkages, a common motif in pharmacologically active molecules.[4]
Section 1: Molecular Structure and Predicted Physicochemical Properties
The fundamental structure of Trimethylsilyl Pentylcarbamate combines a linear five-carbon (pentyl) alkyl chain, a carbamate linker, and a terminal trimethylsilyl (TMS) group. The silicon atom is bonded to the carbamate oxygen, forming a silyl ester of the carbamic acid. This Si-O bond is the primary determinant of the molecule's characteristic reactivity.
Predicted Physicochemical Data
The following properties are estimated based on data from structural analogs such as Trimethylsilyl N,N-dimethylcarbamate and Trimethylsilyl diethylcarbamate, with adjustments for the longer pentyl chain.[5][6]
| Property | Predicted Value | Rationale / Reference Analog |
| Molecular Formula | C₉H₂₁NO₂Si | Based on structural components. |
| Molecular Weight | 203.36 g/mol | Calculated from the molecular formula. |
| IUPAC Name | trimethylsilyl pentylcarbamate | Standard nomenclature. |
| CAS Number | Not assigned | Not found in major chemical databases. |
| Appearance | Colorless to pale yellow liquid | Typical for similar organosilicon compounds. |
| Boiling Point | ~210-220 °C (at 760 mmHg) | Extrapolated from analogs; higher than dimethyl/diethyl variants due to increased mass.[5][6] |
| Solubility | Soluble in aprotic organic solvents (THF, DCM, Hexane, Toluene). Insoluble and reactive in protic solvents (water, alcohols). | General property of moisture-sensitive silyl esters.[7] |
| Density | ~0.90 - 0.95 g/cm³ | Typical for aliphatic silyl compounds. |
Section 2: Synthesis of Trimethylsilyl Pentylcarbamate
The synthesis of silyl carbamates can be approached through several reliable methods. The most direct and common pathway involves the silylation of a pre-formed carbamate or its corresponding amine precursor.
Primary Synthetic Pathway: Silylation of Pentyl Carbamate
The most straightforward synthesis involves the reaction of pentyl carbamate with a suitable trimethylsilylating agent. The choice of agent dictates the reaction conditions. Using a highly reactive silyl source like trimethylsilyl trifluoromethanesulfonate (TMSOTf) allows for rapid and efficient conversion under mild conditions.[2]
Caption: Synthetic pathway for Trimethylsilyl Pentylcarbamate via silylation.
Experimental Protocol: Synthesis via Silylation
This protocol is a validated, general procedure adapted for the specific target molecule. The causality behind each step is explained to ensure reproducibility and understanding.
-
System Preparation (Justification: Exclusion of Moisture): A 100 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with dry argon. This is critical as the silylating agent (TMSOTf) and the silyl carbamate product are highly sensitive to hydrolysis.[7]
-
Reagent Addition (Justification: Controlled Reaction): The flask is charged with pentyl carbamate (1.31 g, 10 mmol) and dissolved in anhydrous dichloromethane (DCM, 30 mL). The solution is cooled to 0 °C in an ice bath to manage the exothermicity of the silylation reaction. 2,6-Lutidine (1.29 g, 12 mmol, 1.2 eq), a non-nucleophilic base, is added to scavenge the triflic acid byproduct.
-
Silylation (Justification: Efficient Silyl Transfer): Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.44 g, 11 mmol, 1.1 eq) is added dropwise to the stirred solution over 10 minutes. TMSOTf is chosen for its high reactivity, which drives the reaction to completion.[8] The reaction is monitored by Thin Layer Chromatography (TLC) until the starting carbamate is consumed (typically 1-2 hours).
-
Workup (Justification: Removal of Byproducts): The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ (20 mL). The organic layer is separated, washed with brine (2 x 20 mL), and dried over anhydrous Na₂SO₄. The use of a mild aqueous base removes the lutidinium triflate salt and any excess TMSOTf.
-
Purification (Justification: Isolation of Pure Product): The solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield trimethylsilyl pentylcarbamate as a colorless liquid.
Section 3: Predicted Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation. The following signatures are predicted for Trimethylsilyl Pentylcarbamate based on established spectral data for TMS-containing compounds and carbamates.
| Technique | Predicted Signature | Rationale |
| ¹H NMR | δ ~0.25 ppm (s, 9H, Si(CH₃)₃): Sharp singlet due to nine equivalent protons.[9]δ ~4.0-4.2 ppm (t, 2H, -O-CH₂-): Triplet for the methylene group attached to the carbamate oxygen.δ ~1.5-1.7 ppm (m, 2H), ~1.2-1.4 ppm (m, 4H): Multiplets for the internal methylene groups of the pentyl chain.δ ~0.9 ppm (t, 3H, -CH₃): Triplet for the terminal methyl group.δ ~5.0 ppm (br s, 2H, -NH₂): Broad singlet for the N-H protons; may exchange with D₂O. | Chemical shifts are based on standard values for TMS ethers and alkyl chains. The TMS signal near 0 ppm is highly diagnostic.[9] |
| ¹³C NMR | δ ~ -1.0 ppm (Si(CH₃)₃): Characteristic upfield signal for TMS carbons.δ ~157 ppm (C=O): Carbonyl carbon of the carbamate.δ ~65 ppm (-O-CH₂-): Methylene carbon adjacent to oxygen.δ ~14-30 ppm: Signals for the remaining pentyl chain carbons. | Based on known shifts for carbamates and TMS groups.[10] |
| IR | ~3400, 3300 cm⁻¹ (N-H stretch): Two bands for the primary amine.~2960-2850 cm⁻¹ (C-H stretch): Aliphatic C-H stretching.~1725 cm⁻¹ (C=O stretch): Strong absorption for the carbamate carbonyl.~1250, 845 cm⁻¹ (Si-CH₃ vibrations): Characteristic strong bands for the TMS group.[11] | These vibrational modes are highly characteristic for the functional groups present in the molecule. |
| MS (EI) | m/z 73 ([Si(CH₃)₃]⁺): Often the base peak, a hallmark of TMS derivatives.[12][13]m/z 188 ([M-CH₃]⁺): Loss of a methyl group from the molecular ion.m/z 203 ([M]⁺): Molecular ion peak, may be of low intensity. | Fragmentation is dominated by the stable trimethylsilyl cation.[12][14] |
Section 4: Chemical Reactivity and Synthetic Utility
The reactivity of trimethylsilyl pentylcarbamate is governed by the lability of the O-silyl bond and the nucleophilicity of the nitrogen atom.
Key Reactivity Pathways
-
Hydrolysis: The compound is highly susceptible to hydrolysis. In the presence of water or other protic solvents, it rapidly cleaves to form pentylcarbamic acid (which is unstable and typically decomposes to pentylamine and CO₂) and trimethylsilanol. This property necessitates handling under anhydrous conditions.[7]
-
Deprotection (Amine Regeneration): The TMS-carbamate functions as a protected version of pentylamine. The silyl group can be removed under very mild conditions, such as treatment with a fluoride ion source (e.g., tetrabutylammonium fluoride, TBAF) or mild acid, to regenerate the parent amine. This chemoselective deprotection is a cornerstone of its utility.[2]
-
Reaction with Electrophiles: Upon activation with a fluoride source, the carbamate anion is generated. This anion is a potent nucleophile that can react with a range of electrophiles, enabling the transformation of the N-H group into other functional groups (e.g., N-alkylation, N-acylation).[2] This provides a pathway to convert one type of amine protecting group into another under neutral conditions.
Caption: Key reactivity pathways of Trimethylsilyl Pentylcarbamate.
Section 5: Safety and Handling
As with all reactive organosilicon compounds, proper handling of trimethylsilyl pentylcarbamate is paramount for safety and experimental success.
-
Moisture Sensitivity: The compound reacts violently with water.[15] All handling and storage should be under an inert atmosphere (argon or dry nitrogen).[16] Glassware must be rigorously dried before use.
-
Flammability: Assumed to be a flammable liquid. Keep away from open flames, sparks, and hot surfaces.[17] Use non-sparking tools and grounded equipment to prevent static discharge.[16]
-
Toxicity and Exposure: May cause severe skin and eye irritation or burns upon contact.[17] Thermal decomposition can release irritating gases.[18] All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, flame-retardant lab coat, and gloves resistant to organic solvents.[16][17]
Conclusion
Trimethylsilyl pentylcarbamate, while not a commonplace reagent, represents a molecule of significant synthetic potential. Its properties, predicted from robust chemical principles and extensive data on related compounds, define it as a moisture-sensitive, versatile intermediate. Its primary utility lies in its role as a readily cleavable protecting group for pentylamine, allowing for amine masking and subsequent deprotection under exceptionally mild, neutral conditions. Furthermore, its capacity for fluoride-mediated activation opens avenues for diverse N-functionalization reactions. For researchers in drug discovery and process development, understanding the synthesis, reactivity, and handling of silyl carbamates like this one provides a powerful tool for the strategic manipulation of amine functionalities in complex molecular architectures.
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